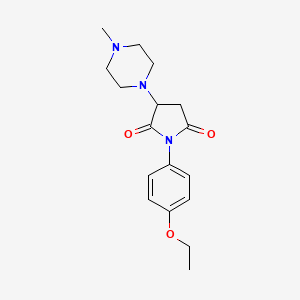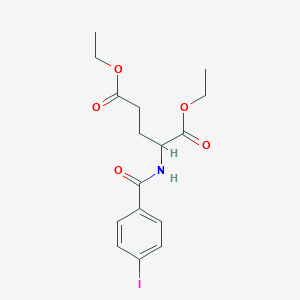![molecular formula C20H12BrClN4S B3828015 2-amino-4-(4-bromophenyl)-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B3828015.png)
2-amino-4-(4-bromophenyl)-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile
説明
2-amino-4-(4-bromophenyl)-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as BPTES and is a potent inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. In
作用機序
BPTES binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate, which is an important neurotransmitter in the brain. The inhibition of glutaminase also leads to a decrease in the levels of glutathione, an antioxidant that plays a key role in protecting cells from oxidative stress. The mechanism of action of BPTES has been extensively studied using biochemical and biophysical techniques, including X-ray crystallography and NMR spectroscopy.
Biochemical and physiological effects:
BPTES has been shown to have a number of biochemical and physiological effects, including the inhibition of glutaminase activity, the decrease in glutamate and glutathione levels, and the induction of cell death in cancer cells. In addition, BPTES has also been shown to have anti-inflammatory effects and to protect against oxidative stress. However, the exact mechanisms underlying these effects are not yet fully understood and require further study.
実験室実験の利点と制限
One of the main advantages of BPTES is its potency as a glutaminase inhibitor, making it a valuable tool for studying the role of glutaminase in various biological processes. In addition, BPTES has been shown to be selective for glutaminase over other enzymes, making it a useful tool for specifically targeting glutaminase activity. However, one limitation of BPTES is its relatively short half-life, which can make it difficult to use in certain experimental settings. In addition, the high potency of BPTES can also make it difficult to determine the optimal concentration for use in experiments.
将来の方向性
There are several future directions for research on BPTES, including the development of more potent and selective glutaminase inhibitors, the elucidation of the mechanisms underlying the biochemical and physiological effects of BPTES, and the exploration of its potential therapeutic applications in cancer, metabolic disorders, and neurodegenerative diseases. In addition, further research is needed to optimize the use of BPTES in experimental settings, such as determining the optimal concentration and delivery method for use in cell culture and animal studies.
科学的研究の応用
BPTES has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Glutaminase is overexpressed in many types of cancer cells, and inhibiting this enzyme can lead to cell death. BPTES has been shown to be a potent inhibitor of glutaminase, making it a promising candidate for cancer therapy. In addition, BPTES has also been studied for its potential use in the treatment of metabolic disorders and neurodegenerative diseases.
特性
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-[(4-chlorophenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN4S/c21-14-5-3-13(4-6-14)18-16(9-23)19(25)26-20(17(18)10-24)27-11-12-1-7-15(22)8-2-12/h1-8H,11H2,(H2,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSWKNOSYPJLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Br)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)-6-[(4-chlorobenzyl)sulfanyl]pyridine-3,5-dicarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B3827933.png)


![N-allyl-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B3827954.png)
![N-[3-(4-bromophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3827961.png)
![2'-{[(1-phenylethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3827979.png)


![ethyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate](/img/structure/B3828025.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B3828026.png)
![4-oxo-2-(propylthio)-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B3828027.png)
![7-{[2-(4-methylphenyl)-2-oxoethyl]thio}-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B3828029.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetamide](/img/structure/B3828035.png)
![2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B3828047.png)